2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine
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Overview
Description
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound is known for its potential biological activities and its utility as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with azetidine. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atoms by the azetidine moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and dimethylformamide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring to produce different functional groups .
Scientific Research Applications
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and pyrimidine rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Azetidin-1-yl)methyl]-4-chloropyrimidine
- 2-[(Azetidin-1-yl)methyl]-6-chloropyrimidine
- 2-[(Azetidin-1-yl)methyl]-4,6-dimethylpyrimidine
Uniqueness
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is unique due to the presence of two chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents .
Biological Activity
2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound contains a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an azetidine moiety connected via a methylene bridge. Its molecular formula is C9H9Cl2N3, indicating a complex structure that allows for diverse biological interactions .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, particularly cannabinoid receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects .
Therapeutic Potential
- Cannabinoid Receptor Modulation : Studies suggest that this compound acts as an allosteric modulator of the cannabinoid receptor type 1 (CB1), which has implications for anti-obesity treatments .
- Antimicrobial and Anticancer Properties : Preliminary investigations indicate potential antimicrobial and anticancer activities, though further research is required to substantiate these claims .
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting various enzymes, suggesting that this compound may exhibit similar properties .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on CB1 Modulation : A study demonstrated that modifications to the compound could enhance its efficacy as a therapeutic agent targeting CB1 receptors. The research indicated a dose-dependent reduction in food intake and body weight in animal models .
- In Vitro Studies : In vitro assays have shown that the compound exhibits significant activity against certain cancer cell lines, although specific IC50 values were not reported in the available literature.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-2-chloropyrimidine | Amino group at position 4 | Exhibits different biological activities |
6-Chloro-2-pyrimidinamine | Amino group at position 2 | Potential use in anti-cancer therapies |
Azetidinyl derivatives of pyrimidines | Various substitutions on the pyrimidine ring | Enhanced receptor binding profiles |
This table highlights how structural variations influence biological activity among related compounds.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions that yield various substituted pyrimidines. The azetidine ring can also be modified to produce different functional groups .
Future Directions
Given its promising biological activities, further research into this compound is warranted. Potential areas of exploration include:
- Optimization of Structure : Investigating structural modifications to enhance receptor affinity and selectivity.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Mechanistic Studies : Detailed studies on the mechanisms underlying its biological effects will provide insights into its therapeutic potential.
Properties
IUPAC Name |
2-(azetidin-1-ylmethyl)-4,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-4-7(10)12-8(11-6)5-13-2-1-3-13/h4H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHNQFRIPRDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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